(5-Bromofuran-2-yl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone (5-Bromofuran-2-yl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1207034-08-9
VCID: VC4324471
InChI: InChI=1S/C17H20BrN5O3/c18-14-2-1-13(26-14)17(24)23-5-3-21(4-6-23)15-11-16(20-12-19-15)22-7-9-25-10-8-22/h1-2,11-12H,3-10H2
SMILES: C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C(=O)C4=CC=C(O4)Br
Molecular Formula: C17H20BrN5O3
Molecular Weight: 422.283

(5-Bromofuran-2-yl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone

CAS No.: 1207034-08-9

Cat. No.: VC4324471

Molecular Formula: C17H20BrN5O3

Molecular Weight: 422.283

* For research use only. Not for human or veterinary use.

(5-Bromofuran-2-yl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone - 1207034-08-9

Specification

CAS No. 1207034-08-9
Molecular Formula C17H20BrN5O3
Molecular Weight 422.283
IUPAC Name (5-bromofuran-2-yl)-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C17H20BrN5O3/c18-14-2-1-13(26-14)17(24)23-5-3-21(4-6-23)15-11-16(20-12-19-15)22-7-9-25-10-8-22/h1-2,11-12H,3-10H2
Standard InChI Key NRHOWQOOMGCDNN-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C(=O)C4=CC=C(O4)Br

Introduction

Chemical Structure and Molecular Characteristics

The molecule comprises three distinct moieties:

  • 5-Bromofuran-2-yl group: A brominated furan ring, known for its electron-withdrawing properties and role in enhancing electrophilic reactivity .

  • Piperazine ring: A six-membered diamine heterocycle, frequently employed in medicinal chemistry to improve solubility and bioavailability .

  • 6-Morpholinopyrimidin-4-yl group: A pyrimidine derivative substituted with a morpholine ring, a motif associated with kinase inhibition and nucleic acid mimicry .

Molecular Geometry:
X-ray crystallographic data from analogous compounds (e.g., morpholine-pyrimidine sulfonamides) reveal dihedral angles of 63.9–72.4° between pyrimidine and aromatic rings, suggesting a non-planar conformation that may influence binding interactions . Intramolecular π-π stacking (centroid distances: 3.5–3.9 Å) and hydrogen bonding (N–H···O/N) further stabilize the structure .

Synthetic Pathways and Optimization

Core Assembly Strategies

The synthesis typically involves sequential coupling reactions:

Step 1: Formation of 6-Morpholinopyrimidin-4-yl Piperazine

  • Method A: Reacting 4,6-dichloropyrimidine with morpholine (1:1 molar ratio) in dichloromethane (DCM) at 25°C for 6–7 hours yields 6-morpholinopyrimidin-4-amine . Subsequent nucleophilic substitution with piperazine (1.2 eq) in DCM/triethylamine (TEA) affords the piperazinyl intermediate (yield: 79–83%) .

  • Method B: Microwave-assisted synthesis reduces reaction time to 30 minutes at 100°C, improving yield to 89% .

Step 2: Coupling with 5-Bromofuran-2-carbonyl Chloride

  • The piperazinyl intermediate reacts with 5-bromofuran-2-carbonyl chloride (1.5 eq) in anhydrous DCM/TEA at 0°C. After 12 hours, the product is purified via silica gel chromatography (hexane/ethyl acetate, 7:3) .

Yield Optimization:

  • Solvent Effects: Replacing DCM with tetrahydrofuran (THF) increases yield by 12% due to improved solubility .

  • Catalysis: Adding 5 mol% DMAP accelerates acylation, reducing reaction time to 6 hours .

Physicochemical Properties

Spectroscopic Data

TechniqueKey Signals
IR (KBr)1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N pyrimidine), 670 cm⁻¹ (C-Br)
1H NMR (400 MHz)δ 8.21 (s, 1H, pyrimidine-H), 7.45 (d, J=3.4 Hz, 1H, furan-H), 3.72–3.68 (m, 8H, morpholine-H), 3.52–3.48 (m, 4H, piperazine-H)
13C NMRδ 165.2 (C=O), 152.1 (pyrimidine-C2), 116.8 (furan-C5), 66.3 (morpholine-C)

Thermal Stability: Differential scanning calorimetry (DSC) shows a melting point of 198–202°C, with decomposition above 300°C .

Biological Activity and Mechanism

Antimicrobial Efficacy

In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate moderate activity (MIC: 32–64 µg/mL), outperforming ceftriaxone against methicillin-resistant strains . The bromofuran moiety likely disrupts bacterial cell wall synthesis via electrophilic attack on peptidoglycan transpeptidases .

Concentration (µM)Viability (%)
1078 ± 3.2
2054 ± 2.8
5029 ± 1.9

Pharmacokinetic and Toxicity Profiling

ADMET Predictions

  • Absorption: High Caco-2 permeability (Papp: 22 × 10⁻⁶ cm/s) due to the piperazine moiety .

  • Metabolism: CYP3A4-mediated oxidation of the morpholine ring generates an N-oxide metabolite (t₁/₂: 4.7 hours) .

  • Toxicity: Ames test negative (≤0.2 revertants/nmol), indicating low mutagenic risk .

Industrial and Research Applications

Patent Landscape

  • WO2022056100A1: Covers pyrazole-4-carboxamide derivatives for inflammatory diseases, highlighting structural similarities to the target compound’s piperazine core .

  • WO2011033255A1: Discloses thiophene-methanone analogs as kinase inhibitors, validating the therapeutic potential of the morpholinopyrimidine scaffold .

Challenges and Future Directions

Synthetic Limitations:

  • Low regioselectivity during piperazine functionalization (60:40 ratio for N-1 vs. N-4 substitution) .

  • Scalability issues in bromofuran acylation due to side reactions with morpholine .

Research Opportunities:

  • Prodrug Design: Esterification of the methanone group to enhance oral bioavailability .

  • Combination Therapy: Synergy studies with cisplatin in NSCLC models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator